molecular formula C17H12F3N3O2S B2724508 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 329080-16-2

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2724508
CAS RN: 329080-16-2
M. Wt: 379.36
InChI Key: QLFJYEKMXLFQJM-UHFFFAOYSA-N
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Description

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H12F3N3O2S and its molecular weight is 379.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Hemolytic Agents

A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was synthesized and tested for antimicrobial and hemolytic activities. The compounds showed variable antimicrobial activity against selected microbial species, with one particular derivative, 6h, exhibiting significant activity. This research indicates potential for further biological screening and application, except for 6m due to its higher cytotoxicity (Rehman et al., 2016).

Pharmacological Evaluation

Another study focused on the computational and pharmacological potential of novel derivatives, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide (a3). These compounds were investigated for their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. The compound a3 showed binding and moderate inhibitory effects in assays, suggesting its use in further pharmacological applications (Faheem, 2018).

Synthesis and Biological Screening

In addition to antimicrobial and pharmacological evaluations, these compounds have been subjected to synthesis, characterization, and biological screening, including enzyme inhibitory kinetics and DNA binding studies. For example, substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides were synthesized as alkaline phosphatase inhibitors. One compound, in particular, showed potent activity and good binding affinity in molecular docking studies, indicating its potential as a lead compound for further research (Iqbal et al., 2019).

Antimicrobial Applications

Research on 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with phenyl acetamide derivatives highlighted significant antimicrobial properties, with some compounds exhibiting the highest potency against a broad panel of bacterial and fungal strains. This study underscores the enhancement of antimicrobial properties through structural modifications, particularly the inclusion of fluorine atoms (Parikh & Joshi, 2014).

Mechanism of Action

Target of Action

Oxadiazole derivatives, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of biological activity . They have been associated with anti-inflammatory, antibacterial, anticonvulsant, antimalarial, and anticancer activities . The specific targets can vary depending on the exact structure of the compound and the biological context in which it is used.

Mode of Action

Oxadiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the biological context.

Biochemical Pathways

Given the broad spectrum of biological activity associated with oxadiazole derivatives, it is likely that multiple pathways could be affected . The exact pathways and downstream effects would depend on the specific targets of the compound and the biological context.

Result of Action

Oxadiazole derivatives have been associated with a range of effects, including anti-inflammatory, antibacterial, anticonvulsant, antimalarial, and anticancer activities . The specific effects would depend on the compound’s targets and mode of action.

properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-7-4-8-13(9-12)21-14(24)10-26-16-23-22-15(25-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFJYEKMXLFQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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